3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole
Description
3-Bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole is a halogenated and nitro-substituted pyrazole derivative. Its structure features a bromine atom at position 3, a 2-methylpropyl (isobutyl) group at position 1, and a nitro group at position 5.
Properties
Molecular Formula |
C7H10BrN3O2 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-bromo-1-(2-methylpropyl)-5-nitropyrazole |
InChI |
InChI=1S/C7H10BrN3O2/c1-5(2)4-10-7(11(12)13)3-6(8)9-10/h3,5H,4H2,1-2H3 |
InChI Key |
MWCJXVZTMYJJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-1H-Pyrazole
Procedure :
Nitration of 3-Bromo-1H-Pyrazole
Procedure :
Challenge : Competing nitro group placement due to bromine’s ortho/para-directing nature.
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability.
Continuous Flow Reactor Systems
Solvent and Catalyst Recycling
- Solvent Recovery : Distillation of DCM and DMF for reuse.
- Catalyst : FeBr₃ recovered via filtration (>90% efficiency).
Comparative Analysis of Methods
| Parameter | Sequential Functionalization | Bromination-First Pathway | Industrial Method |
|---|---|---|---|
| Overall Yield | 60–70% | 40–50% | 75–80% (optimized flow) |
| Key Advantage | High regioselectivity | Avoids nitro group interference | Scalability and cost-efficiency |
| Primary Challenge | Side alkylation products | Low nitro placement yield | Equipment investment |
Mechanistic Insights and Byproduct Management
Nitration Byproducts
Alkylation Side Reactions
- Dialkylation : Prevented by using a 1:1 molar ratio of pyrazole to alkylating agent.
Recent Advances in Synthesis
Microwave-Assisted Reactions
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Replacement of the bromine atom with other functional groups.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Position and Functional Group Variations
3-Bromo-1-(3-Chloro-2-Pyridinyl)-N-[2,4-Dichloro-6-(Isopropylcarbamoyl)Phenyl]-1H-Pyrazole-5-Carboxamide
- Key Differences :
- The pyrazole core in this chlorantraniliprole derivative (C19H15BrCl3N5O2) includes a carboxamide group at position 5 instead of a nitro group, enhancing its bioactivity as an insecticide.
- The 3-bromo and 1-(3-chloro-2-pyridinyl) substituents differ from the target compound’s 2-methylpropyl group, altering solubility and target specificity .
- Applications : Used in illicit pesticide formulations due to its structural resemblance to commercial insecticides.
4-Bromo-3-(Heptafluoropropyl)-5-Phenyl-1H-Pyrazole
- Key Differences :
- Applications : Likely used in fluorinated agrochemicals or materials science.
4-Bromo-3-Cyclopropyl-1-Phenyl-1H-Pyrazole-5-Amine
Comparative Physicochemical Properties
Stability and Reactivity
- Nitro Group Impact : The nitro group in the target compound may render it more reactive in reduction or substitution reactions compared to carboxamide (chlorantraniliprole derivative) or amine (cyclopropyl analog) groups. However, nitro groups can also destabilize the molecule under heat or UV exposure .
- Alkyl vs.
Biological Activity
3-Bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their versatility in medicinal chemistry, exhibiting a range of pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole, highlighting its mechanisms of action, pharmacological implications, and relevant case studies.
The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole include:
- Antimicrobial Activity : The compound shows potential against various bacterial strains, possibly through inhibition of bacterial enzymes or disruption of cell membrane integrity.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or other mediators involved in the inflammatory response.
- Cytotoxicity : Research indicates that it can induce apoptosis in cancer cells through activation of caspases and other apoptotic pathways.
Pharmacological Properties
A summary of the pharmacological properties associated with 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole is presented in the following table:
Case Studies and Research Findings
Several studies have investigated the biological activities of 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole and its analogs. Key findings include:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. For instance, a related compound with a similar structure showed an IC50 value indicating effective inhibition against these pathogens .
- Anti-inflammatory Properties : A study evaluated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model. Results indicated that compounds similar to 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole significantly reduced inflammation comparable to established anti-inflammatory drugs like indomethacin .
- Cytotoxic Effects on Cancer Cells : Research into the cytotoxic effects revealed that certain analogs could decrease cell viability in cancer cell lines such as MCF7 and MDA-MB-231. The mechanism involved was linked to caspase activation, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole?
- Methodological Answer : Begin with a pyrazole core and introduce substituents stepwise. For example:
Isobutyl introduction : Alkylate the pyrazole nitrogen using 1-bromo-2-methylpropane under basic conditions (e.g., K₂CO₃ in DMF).
Bromination at position 3 : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM) with a catalytic acid.
Nitration at position 5 : Employ mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Protect reactive sites if competing reactions occur .
- Validation : Monitor intermediates via TLC and confirm regioselectivity using NMR.
Q. How should researchers characterize this compound using spectroscopic methods?
- 1H/13C NMR : Expect downfield shifts for the nitro group (δ ~8.5–9.0 ppm for aromatic protons adjacent to NO₂) and deshielding effects from bromine. The isobutyl group will show distinct methyl (δ ~0.9–1.1 ppm) and CH₂ signals (δ ~2.5–3.0 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with high-resolution mass spectrometry.
- IR : Look for NO₂ stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br absorption (~600 cm⁻¹).
- Reference : Similar pyrazole derivatives in provide comparable spectral patterns .
Q. What solvents and conditions optimize solubility for this compound in catalytic reactions?
- Polar aprotic solvents (DMF, DMSO) enhance solubility due to the nitro group’s electron-withdrawing nature. Steric hindrance from the isobutyl group may reduce solubility in non-polar solvents. Pre-dissolve in DMSO for biological assays .
Advanced Research Questions
Q. How can competing reactions during nitration at the pyrazole 5-position be mitigated?
- Strategy : Use directing groups (e.g., temporary sulfonation at position 4) to enforce regioselectivity. Alternatively, employ low temperatures (0–5°C) and stoichiometric control of nitrating agents. Post-reaction, purify via column chromatography to isolate the desired isomer .
- Case Study : highlights regioselective nitration in pyrazole hybrids using controlled conditions .
Q. What computational methods predict electronic properties and reactivity of this compound?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying electrophilic/nucleophilic sites).
- Molecular Docking : If targeting enzymes (e.g., kinases), dock the compound into active sites (e.g., PDB: 1ATP) using AutoDock Vina. The bromo and nitro groups may participate in halogen or π-π interactions .
Q. How does the bromo substituent influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The C-Br bond facilitates Pd-catalyzed coupling. Steric hindrance from the isobutyl group may slow transmetallation. Optimize with bulky ligands (e.g., SPhos) and mild bases (K₂CO₃).
- Example : demonstrates bromopyrazole derivatives in triazenyl coupling reactions .
Q. How to resolve contradictions in reported biological activity data for analogous pyrazoles?
- Approach :
Standardize assays (e.g., fixed concentrations, cell lines).
Verify compound purity via HPLC (>95%).
Compare under identical conditions (e.g., ’s pharmacological protocols for pyrazole carboxamides) .
Data Contradiction Analysis
Q. Why might reported melting points vary for structurally similar pyrazole derivatives?
- Factors : Polymorphism, residual solvents, or impurities. Use DSC to confirm thermal behavior. For example, lists mp variations (72–79°C) for 4-bromo-3-methylpyrazole due to crystal packing differences .
Methodological Tables
| Technique | Application | Example Parameters |
|---|---|---|
| Column Chromatography | Purification of nitration intermediates | Silica gel, hexane/EtOAc (7:3) |
| HRMS | Molecular ion validation | ESI+, resolution 30,000 |
| DFT Calculations | Reactivity prediction | B3LYP/6-31G(d), solvent = chloroform |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
